molecular formula C19H30N2O3S B2378142 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320889-29-8

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No.: B2378142
CAS No.: 2320889-29-8
M. Wt: 366.52
InChI Key: YXRWXLBHYQGTQT-UHFFFAOYSA-N
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Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the Tetrahydrofuran Moiety: This step might involve the reaction of the diazepane intermediate with tetrahydrofuran derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the conversion of the sulfonyl group to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the diazepane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an enzyme inhibitor or receptor modulator.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity through binding to the active site.

    Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.

    Pathway Involvement: Participation in metabolic or signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.

    Sulfonyl-Substituted Compounds: Molecules with sulfonyl groups attached to various aromatic or aliphatic systems.

    Tetrahydrofuran-Containing Compounds: Compounds featuring the tetrahydrofuran ring in their structure.

Uniqueness

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-19(2,3)16-5-7-18(8-6-16)25(22,23)21-11-4-10-20(12-13-21)17-9-14-24-15-17/h5-8,17H,4,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRWXLBHYQGTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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